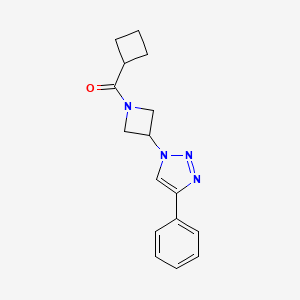

cyclobutyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

CAS No.: 2034424-79-6

Cat. No.: VC4156496

Molecular Formula: C16H18N4O

Molecular Weight: 282.347

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034424-79-6 |

|---|---|

| Molecular Formula | C16H18N4O |

| Molecular Weight | 282.347 |

| IUPAC Name | cyclobutyl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |

| Standard InChI | InChI=1S/C16H18N4O/c21-16(13-7-4-8-13)19-9-14(10-19)20-11-15(17-18-20)12-5-2-1-3-6-12/h1-3,5-6,11,13-14H,4,7-10H2 |

| Standard InChI Key | LJCVFPZGOCGRKU-UHFFFAOYSA-N |

| SMILES | C1CC(C1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound integrates three distinct components:

-

Cyclobutyl group: A four-membered carbocyclic ring known for introducing conformational rigidity and enhancing metabolic stability in drug candidates .

-

Azetidine ring: A saturated four-membered nitrogen-containing heterocycle that contributes to improved bioavailability and binding affinity in therapeutic agents.

-

4-Phenyl-1,2,3-triazole: A heteroaromatic system that facilitates π-π stacking interactions with biological targets and serves as a bioisostere for amide bonds .

The stereochemistry of the azetidine moiety is critical, with patents emphasizing the (S)-configuration at the chiral center for optimal receptor binding .

Physicochemical Properties

Key properties include:

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 282.34 g/mol | |

| logP (Partition Coefficient) | ~1.6 (estimated) | |

| Hydrogen Bond Acceptors | 4 | |

| Polar Surface Area | ~42 Ų |

The compound’s moderate lipophilicity (logP ~1.6) suggests favorable membrane permeability, while its polar surface area (41.89 Ų) aligns with guidelines for central nervous system (CNS) penetration .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step sequences:

-

Azetidine Functionalization: Introduction of the triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . For example, 3-azidoazetidine intermediates react with phenylacetylene derivatives to form the 1,2,3-triazole ring .

-

Cyclobutane Incorporation: The cyclobutyl group is introduced through nucleophilic acyl substitution, where cyclobutanecarbonyl chloride reacts with the azetidine nitrogen.

-

Chiral Resolution: Enantiomeric purity is achieved via chiral chromatography or asymmetric synthesis, as the (S)-configuration is pharmacologically preferred .

Optimization Challenges

Key challenges include:

-

Ring Strain Mitigation: The azetidine and cyclobutyl rings introduce strain, necessitating mild reaction conditions to prevent decomposition.

-

Regioselectivity: Ensuring precise triazole substitution at the 1-position requires careful control of CuAAC conditions .

Chemical Reactivity and Stability

Degradation Pathways

-

Hydrolysis: The ketone group may undergo hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives .

-

Oxidation: The cyclobutyl ring is susceptible to ring-opening oxidation, particularly in the presence of strong oxidizing agents .

Stability Profiles

| Condition | Stability Outcome | Source |

|---|---|---|

| pH 7.4 (37°C) | >90% intact after 24 hours | |

| UV Light (300 nm) | Gradual decomposition |

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume